Barium hydroxide monohydrate is a high-purity, strongly alkaline inorganic precursor characterized by its single molecule of structural water and a high barium mass fraction[1]. Unlike highly hydrated alternatives, it maintains a stable solid powder form at elevated temperatures, making it a critical raw material for moisture-sensitive industrial applications [2]. In procurement contexts, it is primarily selected for manufacturing barium-based lubricating greases, polyvinyl chloride (PVC) heat stabilizers, and advanced electroceramics like barium titanate, where precise control over water content and thermal behavior is mandatory for batch-to-batch reproducibility[1].
Substituting barium hydroxide monohydrate with the more common octahydrate form introduces severe processability failures in high-temperature or non-aqueous workflows[1]. The octahydrate dissolves in its own water of crystallization at approximately 78°C, transitioning from a free-flowing powder into a corrosive, agglomerated slurry [2]. In lipophilic matrices such as lubricating greases or PVC stabilizers, this excess water rapidly boils, causing severe foaming, matrix degradation, and unpredictable reaction kinetics [1]. Conversely, substituting with anhydrous barium hydroxide introduces extreme hygroscopicity, making it exceptionally difficult to handle in ambient conditions without stoichiometric drift, thereby ruining the precision required for electroceramic synthesis [2].
Barium hydroxide monohydrate remains a stable, free-flowing solid up to its melting point of approximately 300°C, and only dehydrates to the anhydrous form at 375°C [1]. In direct contrast, the octahydrate comparator undergoes a phase transition at 78°C, melting into its own water of hydration [1]. This 222°C advantage in thermal stability prevents reactor fouling and powder agglomeration during high-temperature calcination and compounding processes.
| Evidence Dimension | Melting / Phase Transition Temperature |
| Target Compound Data | Stable solid up to ~300°C |
| Comparator Or Baseline | Octahydrate dissolves in structural water at 78°C |
| Quantified Difference | 222°C higher thermal stability before liquid phase formation |
| Conditions | Ambient pressure heating in air |
Prevents powder agglomeration and reactor fouling during high-temperature solid-state synthesis and calcination.
The monohydrate form exhibits a density of 3.74 g/cm³ and a molecular weight of 189.39 g/mol, whereas the octahydrate has a density of 2.18 g/cm³ and a molecular weight of 315.47 g/mol [1]. By utilizing the monohydrate, manufacturers achieve a 71.5% higher material density and approximately 66% more active barium per kilogram of procured material [1]. This significantly optimizes reactor volume utilization and reduces the energy required to heat and transport inactive water mass.
| Evidence Dimension | Material Density and Barium Content |
| Target Compound Data | Density: 3.74 g/cm³; MW: 189.39 g/mol |
| Comparator Or Baseline | Octahydrate Density: 2.18 g/cm³; MW: 315.47 g/mol |
| Quantified Difference | 71.5% higher density and ~66% greater barium mass fraction |
| Conditions | Standard storage and reactor loading at 20°C |
Maximizes batch yields per reactor volume and reduces logistical costs associated with transporting inactive water weight.
During the high-temperature compounding of oil additives and greases, the monohydrate introduces only one mole of structural water per mole of barium [1]. The octahydrate introduces eight moles, releasing seven moles of free water when heated above 78°C [1]. Procuring the monohydrate eliminates an 87.5% excess water burden, directly preventing severe foaming, hydrolysis side-reactions, and structural degradation in lipophilic matrices.
| Evidence Dimension | Free Water Release during Compounding |
| Target Compound Data | 1 mole of structural water (minimal free moisture release) |
| Comparator Or Baseline | Octahydrate releases 7 additional moles of free water |
| Quantified Difference | 87.5% reduction in water introduced into the reaction matrix |
| Conditions | High-temperature saponification in non-aqueous/oil matrices |
Eliminates foaming and matrix degradation during the manufacture of barium-based lubricating greases and PVC stabilizers.
While anhydrous barium hydroxide offers zero structural water, it is aggressively hygroscopic and rapidly absorbs atmospheric moisture, leading to unpredictable stoichiometric drift during weighing and transfer. The monohydrate provides a stable, predictable crystalline form that resists rapid atmospheric degradation while still maintaining a low enough water content to be suitable for hydrothermal and solid-state synthesis of barium titanate (BaTiO3) . This balance ensures precise molar ratios are maintained in advanced ceramic manufacturing.
| Evidence Dimension | Ambient Handling Stability |
| Target Compound Data | Predictable stoichiometry with stable monohydrate crystal structure |
| Comparator Or Baseline | Anhydrous form exhibits rapid, unpredictable atmospheric moisture absorption |
| Quantified Difference | Eliminates stoichiometric drift caused by uncontrolled hydration |
| Conditions | Ambient atmospheric handling prior to precursor mixing |
Ensures batch-to-batch reproducibility and precise molar ratios when synthesizing advanced electronic ceramics.
Because it prevents the release of excess free water during high-temperature saponification, the monohydrate is the required precursor for complex barium greases, eliminating the foaming and matrix degradation associated with the octahydrate [1].
Its thermal stability up to 300°C and predictable stoichiometry make it the technically appropriate choice over both the melting-prone octahydrate and the aggressively hygroscopic anhydrous form for producing high-purity electroceramics .
The low moisture content and high active barium mass fraction allow for seamless integration into non-aqueous PVC stabilizer formulations, ensuring transparency and thermal stability without introducing hydrolysis risks[2].
Corrosive;Irritant